molecular formula C14H8Br4 B3356473 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene CAS No. 667467-09-6

1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene

Cat. No.: B3356473
CAS No.: 667467-09-6
M. Wt: 495.8 g/mol
InChI Key: VNYVXFOKBUFEQF-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene: is an organic compound with the molecular formula C14H8Br4 and a molecular weight of 495.829 g/mol . This compound is characterized by the presence of bromine atoms attached to a benzene ring, making it a brominated aromatic compound. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3-dibromobenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the bromine atoms.

    Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

    Reduction Reactions: Products include debrominated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its brominated structure makes it a useful intermediate in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, including flame retardants and polymer additives.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene involves its interaction with molecular targets in biological systems. The bromine atoms on the benzene ring can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1,3-dibromo-5-[2-(3,5-dibromophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br4/c15-11-3-9(4-12(16)7-11)1-2-10-5-13(17)8-14(18)6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYVXFOKBUFEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C=CC2=CC(=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403558
Record name Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667467-09-6
Record name Benzene, 1,1'-(1E)-1,2-ethenediylbis[3,5-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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